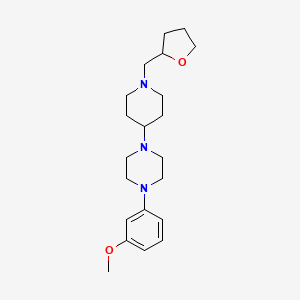
1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons in the brain. The compound was first synthesized in the 1970s as a potential analgesic, but its neurotoxicity was quickly discovered when it was found to cause Parkinson's disease-like symptoms in humans and other animals.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has explored the synthesis of various derivatives of 1,2,4-triazole, including compounds related to 1-(3-Methoxyphenyl)-4-(1-((tetrahydrofuran-2-yl)methyl)piperidin-4-yl)piperazine. These derivatives have been examined for their antimicrobial activities, with some showing promising results against test microorganisms (Bektaş et al., 2007).
Potential Use as PET Radiotracers
Analogues of σ receptor ligand PB28, similar in structure to the compound , have been designed for potential use as positron emission tomography (PET) radiotracers in oncology. These analogues aim to reduce lipophilicity for better diagnostic applications (Abate et al., 2011).
Bacterial Persister Targeting
A compound structurally related to this compound, known as C10, has been identified to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery is significant for addressing antibiotic resistance (Kim et al., 2011).
Synthesis of Novel Analgesic and Anti-Inflammatory Agents
Research has been conducted on the synthesis of new chemical compounds derived from visnaginone and khellinone, which are structurally similar to the discussed compound. These compounds have shown promise as analgesic and anti-inflammatory agents, with potential applications in medical treatment (Abu‐Hashem et al., 2020).
Bioactive Phenolic Mannich Bases
New Mannich bases with piperazines, sharing a similar structural framework, have been synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds have exhibited high potency and selectivity in these areas (Gul et al., 2019).
Antiarrhythmic and Antihypertensive Effects
A series of pyrrolidin-2-one and pyrrolidine derivatives, related in structure, have been investigated for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These compounds have displayed promising results in these areas of medical research (Malawska et al., 2002).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxolan-2-ylmethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-25-20-5-2-4-19(16-20)24-13-11-23(12-14-24)18-7-9-22(10-8-18)17-21-6-3-15-26-21/h2,4-5,16,18,21H,3,6-15,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSBQXNPMGDSNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)
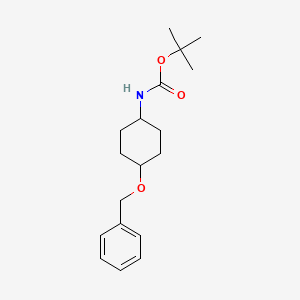
![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)
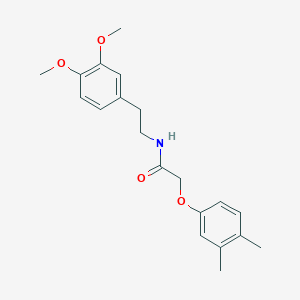
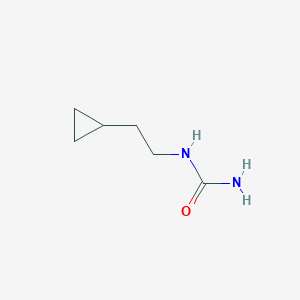
![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)
![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)
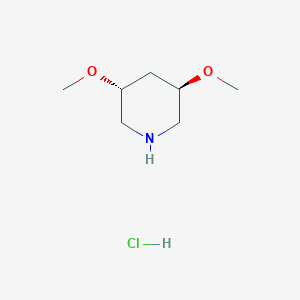
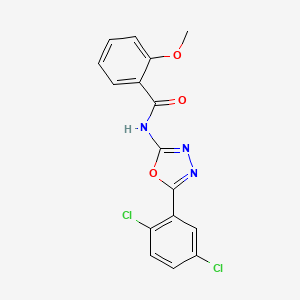

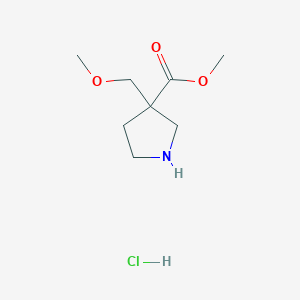
![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)